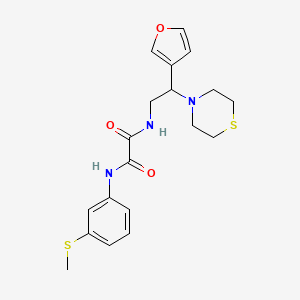

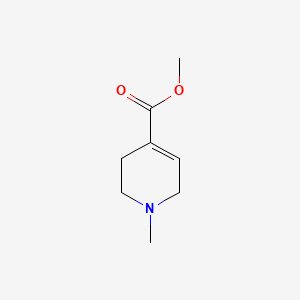

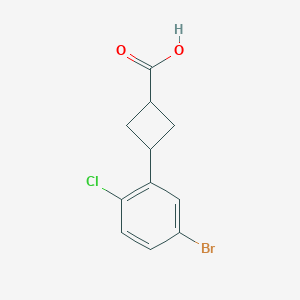

N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(3-(methylthio)phenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Furans are five-membered aromatic heterocycles containing one oxygen atom. They are important building blocks in organic chemistry and are also found as natural products in various sources, mostly in plants, algae, and microorganisms . Thiophene is a five-membered ring compound with the formula C4H4S, consisting of four carbon atoms and a sulfur atom .

Synthesis Analysis

Furan compounds can be synthesized through various methods. Some classical methods have been modified and improved, while other new methods have been developed. A vast variety of catalysts was used for these transformations . For instance, substituted furans and pyrroles can be synthesized by CuCl2-catalyzed heterocyclodehydration of 3-yne-1,2-diols .Molecular Structure Analysis

The molecular structure of furan derivatives can be analyzed through thermal, optical, and electrochemical analyses . For example, dibenzo[b,d]furan molecular dimers have been shown to possess high thermal stability, deep highest occupied molecular orbital energy levels, and high triplet energy .Chemical Reactions Analysis

Furan synthesis reaction mechanisms have been investigated and proposed in many studies . For instance, the reactions of sulfur ylides and alkynes have been applied in the synthesis of furan derivatives .Physical And Chemical Properties Analysis

Furan derivatives exhibit a range of physical and chemical properties. For instance, dibenzo[b,d]furan molecular dimers have been shown to possess high thermal stability and deep highest occupied molecular orbital energy levels .Scientific Research Applications

Synthesis and Structural Studies

Synthesis and Crystal Structure : Studies have explored the synthesis and crystal structure of compounds incorporating furan derivatives. For example, one study detailed the synthesis, crystal structure, vibrational properties, and DFT studies of a compound involving furan and thiomorpholino components, highlighting methods to determine the optimized molecular structure and conformational stability through X-ray diffraction and DFT calculations (Hong Sun et al., 2021).

Computational Study and In Vitro Activity : Another research focused on the computational study and in vitro anti-tuberculosis activity of N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives, showcasing the process of one-pot synthesis and the potential biological activities these compounds may exhibit, indicating a broader application in medicinal chemistry (Yuefei Bai et al., 2011).

Potential Applications and Properties

Photophysical Properties : Research into phenothiazine derivatives with various conjugated linkers, including furan, indicated their use in dye-sensitized solar cells. One compound with a furan conjugated linker showed significant improvement in solar energy-to-electricity conversion efficiency, suggesting applications in renewable energy sources (Se Hun Kim et al., 2011).

Catalytic and Synthetic Applications : Investigations into the synthesis of novel imidate derivatives of thiophene and furan have explored their directed lithiation properties, demonstrating synthetic applications and the ability to undergo specific reactions to produce targeted chemical structures (R. Barcock et al., 1994).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-N'-(3-methylsulfanylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3S2/c1-26-16-4-2-3-15(11-16)21-19(24)18(23)20-12-17(14-5-8-25-13-14)22-6-9-27-10-7-22/h2-5,8,11,13,17H,6-7,9-10,12H2,1H3,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESVVPWPDGTIBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC(=O)C(=O)NCC(C2=COC=C2)N3CCSCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-1-(3-methylphenyl)methanesulfonamide](/img/structure/B2428885.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2428888.png)

![[1-(2-Chloro-benzyl)-piperidin-4-yl]-methanol](/img/structure/B2428890.png)

![Methyl 6-[(2-chlorobenzyl)thio]benzimidazo[1,2-c]quinazoline-3-carboxylate](/img/structure/B2428891.png)

![[(2R,3S)-1-Methyl-2-phenylpiperidin-3-yl]methanamine](/img/structure/B2428904.png)

![4-benzyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2428906.png)